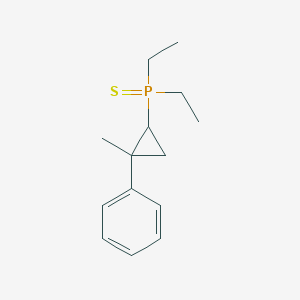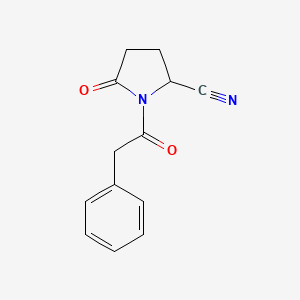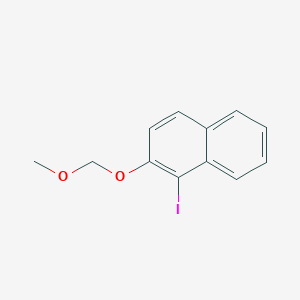![molecular formula C20H26O2 B14316542 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid CAS No. 107586-16-3](/img/structure/B14316542.png)
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid is an organic compound characterized by its unique structure, which includes an oct-1-yn-1-yl group attached to a phenyl ring, and a hex-5-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid typically involves the following steps:
Formation of the Oct-1-yn-1-yl Group: This can be achieved through the reaction of an alkyne with a suitable halide under palladium-catalyzed coupling conditions.
Attachment to the Phenyl Ring: The oct-1-yn-1-yl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Hex-5-enoic Acid Moiety: This involves the reaction of a suitable alkene with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives or substituted phenyl compounds.
Aplicaciones Científicas De Investigación
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Pathways Involved: The exact pathways depend on the specific application and target, but may include metabolic, inflammatory, or apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-ynoic acid: Similar structure but with a triple bond in the hex-5-enoic acid moiety.
6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the alkyne group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both alkyne and alkene groups, along with the phenyl ring and carboxylic acid moiety, allows for a wide range of chemical transformations and interactions.
Propiedades
Número CAS |
107586-16-3 |
|---|---|
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
6-(2-oct-1-ynylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-8-13-18-15-11-12-16-19(18)14-9-7-10-17-20(21)22/h9,11-12,14-16H,2-7,10,17H2,1H3,(H,21,22) |
Clave InChI |
JODFLDQOFIELSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC1=CC=CC=C1C=CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)



![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)

![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)


![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
![N-[(4-Methoxyphenyl)methylidene]hypochlorous amide](/img/structure/B14316546.png)
